4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
This compound, with the chemical formula C29H29BrN2O4 , belongs to the class of pyrrolone derivatives. It features a complex structure combining aromatic rings, a pyrrolone ring, and functional groups. The compound’s systematic name reflects its substituents and functional groups.
Preparation Methods
Synthetic Routes::
- Benzyloxylation : The benzyloxy group is introduced via an O-alkylation reaction using benzyl bromide or benzyl chloride.
- Methylation : The methyl group is added to the 2-position of the benzoyl moiety using dimethyl sulfate or another methylating agent.
- Bromination : The 4-position of the phenyl ring is brominated using a brominating agent.
- Amination : The dimethylaminoethyl group is introduced via nucleophilic substitution using dimethylamine.
- Hydroxylation : The hydroxy group is added to the pyrrolone ring, often using a hydroxylating reagent.
Industrial Production:: The industrial synthesis of this compound involves optimizing the above steps for scalability, yield, and purity.
Chemical Reactions Analysis
Reactions::
- Oxidation : The benzyloxy group can be selectively oxidized to the corresponding benzoic acid.
- Reduction : Reduction of the carbonyl group yields the corresponding alcohol.
- Substitution : The bromine atom can undergo substitution reactions.
- Hydrolysis : The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid.
- Bromination : N-bromosuccinimide (NBS) in an inert solvent.
- Hydroxylation : Hydroxylamine-O-sulfonic acid (HOSA) or similar reagents.
- Reduction : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Benzoic acid derivative from benzyloxy oxidation.
- Alcohol derivative from carbonyl reduction.
Scientific Research Applications
- Medicine : Investigated for potential pharmaceutical applications due to its unique structure.
- Chemical Biology : Used as a probe to study enzyme inhibition or receptor binding.
- Materials Science : Explored for its optical properties or as a building block for functional materials.
Mechanism of Action
- Targets : Interacts with specific receptors or enzymes.
- Pathways : Modulates cellular signaling pathways.
Comparison with Similar Compounds
- Uniqueness : Highlight its distinctive features compared to related pyrrolone derivatives.
- Similar Compounds : Include other pyrrolones, such as 4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one , 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one , and 4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one .
Properties
Molecular Formula |
C29H29BrN2O4 |
---|---|
Molecular Weight |
549.5 g/mol |
IUPAC Name |
(4E)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H29BrN2O4/c1-19-17-23(36-18-20-7-5-4-6-8-20)13-14-24(19)27(33)25-26(21-9-11-22(30)12-10-21)32(16-15-31(2)3)29(35)28(25)34/h4-14,17,26,33H,15-16,18H2,1-3H3/b27-25+ |
InChI Key |
IPEIFJGGJORQRN-IMVLJIQESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(C=C4)Br)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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